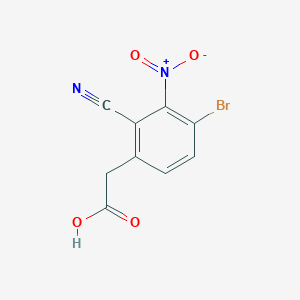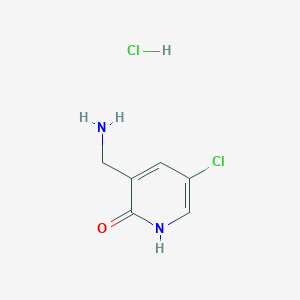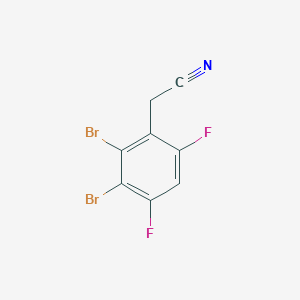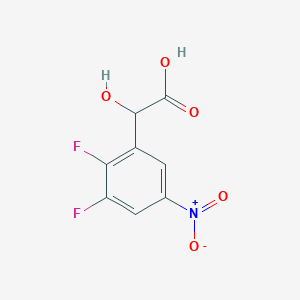
4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile
概要
説明
4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common approach involves the introduction of the difluoromethoxy and trifluoromethoxy groups through nucleophilic substitution reactions. For instance, the reaction of 4-chloro-2-(trifluoromethoxy)benzonitrile with difluoromethyl ether in the presence of a base such as potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace the difluoromethoxy or trifluoromethoxy groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It serves as a probe in biochemical studies to investigate the effects of fluorinated groups on biological activity.
Medicine: The compound is explored for its potential use in drug discovery, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: It is utilized in the development of advanced materials, including polymers and coatings with enhanced properties such as chemical resistance and thermal stability.
作用機序
The mechanism of action of 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through its fluorinated groups. These interactions can influence the compound’s binding affinity, selectivity, and overall biological activity. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes and reach its target sites.
類似化合物との比較
Similar Compounds
4-Trifluoromethoxybenzonitrile: Similar in structure but lacks the difluoromethoxy group.
2,4-Difluoromethoxybenzonitrile: Contains two difluoromethoxy groups but no trifluoromethoxy group.
4-Difluoromethoxybenzonitrile: Contains only the difluoromethoxy group without the trifluoromethoxy group.
Uniqueness
4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties. These properties include increased chemical stability, enhanced lipophilicity, and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
4-(difluoromethoxy)-2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO2/c10-8(11)16-6-2-1-5(4-15)7(3-6)17-9(12,13)14/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULSKQROKLOVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















